Monophosphoryl 3-deacyl lipid A ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

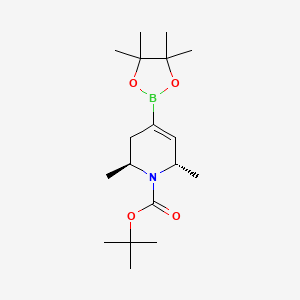

Monophosphoryl 3-deacyl lipid A ammonium salt is a synthetic analog of lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound is known for its immunostimulatory properties and is widely used as an adjuvant in vaccine formulations. It is designed to enhance the body’s immune response to vaccine antigens, making it a crucial component in the development of effective vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monophosphoryl 3-deacyl lipid A ammonium salt involves the deacylation of lipid A, followed by phosphorylation. The process typically starts with the extraction of lipid A from bacterial sources, which is then chemically modified to remove specific acyl chains and introduce a phosphate group. The final product is purified and converted to its ammonium salt form for stability and solubility .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli strains. These strains are designed to overproduce lipid A, which is then harvested and chemically modified to produce this compound. The process includes several purification steps to ensure the final product is of high purity and suitable for use in vaccines .

Chemical Reactions Analysis

Types of Reactions: Monophosphoryl 3-deacyl lipid A ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the phosphate group, affecting the compound’s immunostimulatory properties.

Substitution: Substitution reactions can replace specific functional groups, potentially modifying the compound’s activity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products: The major products formed from these reactions include various derivatives of monophosphoryl 3-deacyl lipid A, each with distinct immunostimulatory properties. These derivatives are studied for their potential use in different vaccine formulations .

Scientific Research Applications

Monophosphoryl 3-deacyl lipid A ammonium salt has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure and function of lipid A and its derivatives.

Biology: The compound is employed in research on bacterial cell membranes and immune system interactions.

Medicine: Its primary application is as an adjuvant in vaccines, enhancing the immune response to various antigens. .

Industry: The compound is produced on an industrial scale for use in commercial vaccine formulations

Mechanism of Action

Monophosphoryl 3-deacyl lipid A ammonium salt exerts its effects by interacting with Toll-like receptor 4 (TLR4) on immune cells. This interaction triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. These cytokines enhance the immune response to the vaccine antigen, leading to improved immunogenicity and protection against infections .

Comparison with Similar Compounds

Monophosphoryl lipid A (MPLA): A detoxified analog of lipid A, used as an adjuvant in vaccines.

3-deacyl-2-acyloxyacyl-4’-monophosphoryl lipid A: Another synthetic analog with similar immunostimulatory properties

Uniqueness: Monophosphoryl 3-deacyl lipid A ammonium salt is unique due to its specific deacylation and phosphorylation pattern, which results in a compound with reduced toxicity and enhanced immunostimulatory properties compared to other lipid A analogs. This makes it particularly suitable for use in human vaccines, where safety and efficacy are paramount .

Properties

IUPAC Name |

azanium;[5-(3-dodecanoyloxytetradecanoylamino)-2-(hydroxymethyl)-4-(3-tetradecanoyloxytetradecanoyloxy)-6-[[3,4,6-trihydroxy-5-(3-hydroxytetradecanoylamino)oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H151N2O20P.H3N/c1-6-11-16-21-26-31-32-37-42-47-52-57-71(88)98-65(55-50-45-40-35-29-24-19-14-9-4)60-72(89)101-78-74(82-69(86)59-64(54-49-44-39-34-28-23-18-13-8-3)97-70(87)56-51-46-41-36-30-25-20-15-10-5)80(100-66(61-83)77(78)102-103(93,94)95)96-62-67-75(90)76(91)73(79(92)99-67)81-68(85)58-63(84)53-48-43-38-33-27-22-17-12-7-2;/h63-67,73-80,83-84,90-92H,6-62H2,1-5H3,(H,81,85)(H,82,86)(H2,93,94,95);1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYLRXJKMATDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)[O-])CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H154N3O20P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1509.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)

![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)

![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)